3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a methoxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Methoxylation: The final step involves the introduction of the methoxy group to the benzamide core. This can be achieved through the methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide and thiazole derivatives.
Scientific Research Applications
3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide: Lacks the methoxy group, which may affect its biological activity and solubility.
3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline: Contains an aniline group instead of a benzamide, leading to different chemical and biological properties.
2-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide: Similar structure but with the methoxy group at a different position, potentially altering its reactivity and activity.
Uniqueness
3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the presence of both the methoxy group and the thiazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-15-11(8-18-9)7-14-13(16)10-4-3-5-12(6-10)17-2/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
XQLYZDKRUHTLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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